molecular formula C18H20N6O5 B2869939 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1775346-41-2

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Numéro de catalogue: B2869939
Numéro CAS: 1775346-41-2
Poids moléculaire: 400.395
Clé InChI: PHMHATVZRKRQSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex heterocyclic molecule featuring a pyrimido[1,6-a]azepine core fused with 1,3-dioxo groups and substituted with 5-methyl-1,2,4-oxadiazole and 5-methyl-1,2-oxazole moieties. Its synthesis likely involves multi-step cycloaddition and condensation reactions, as evidenced by analogous methods for 1,2,4-oxadiazole derivatives (e.g., three-component cycloaddition of aldehydes, urea, and oxadiazoles in DMF/MeCN with TMSCl catalysis) .

Propriétés

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5/c1-10-8-13(21-28-10)20-14(25)9-24-17(26)15(16-19-11(2)29-22-16)12-6-4-3-5-7-23(12)18(24)27/h8H,3-7,9H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMHATVZRKRQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the 5-methylisoxazole and the 5-methyl-1,2,4-oxadiazole. These components are then coupled through a series of condensation and cyclization reactions to form the final compound. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible production.

Analyse Des Réactions Chimiques

Types of Reactions

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with potentially different properties.

Applications De Recherche Scientifique

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s heterocyclic rings and functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can alter the function of the target molecules, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidoazepine Class

Compounds with pyrimidoazepine cores, such as those reported in pyrimido[4,5-d]pyrimidinone derivatives (e.g., N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide), share structural motifs with the target compound. These analogues often exhibit enhanced solubility due to polar substituents (e.g., methoxy or piperazinyl groups) but lack the 1,2,4-oxadiazole and 1,2-oxazole moieties, which may confer unique electronic and steric properties to the target compound .

1,2,4-Oxadiazole Derivatives

The 5-methyl-1,2,4-oxadiazole substituent in the target compound is critical for its stability and π-π stacking interactions. For example, 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (synthesized via three-component reactions) exhibit moderate anti-inflammatory activity but lower metabolic stability compared to the target compound, likely due to the absence of the fused pyrimidoazepine system .

Hybrid Oxazole-Oxadiazole Systems

The combination of 1,2-oxazole and 1,2,4-oxadiazole rings in the target compound is rare. A structurally related compound, aglaithioduline (a marine-derived alkaloid with oxazole and pyrimidine units), shows ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient analysis .

Computational and Experimental Data Comparison

Table 1: Key Properties of the Target Compound vs. Analogues

Property Target Compound 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Aglaithioduline
Molecular Weight (g/mol) ~485 220–350 312
LogP (Predicted) 2.8 1.2–1.8 1.5
Hydrogen Bond Donors 2 1–2 3
Hydrogen Bond Acceptors 8 4–5 5
Topological Polar Surface Area 120 Ų 70–90 Ų 95 Ų
Similarity Index (vs. SAHA) Not reported 70%

Molecular Docking and Affinity Predictions

Using SwissSimilarity’s fingerprinting methodologies, the target compound’s 1,2-oxazole and oxadiazole groups likely enhance binding affinity for kinases (e.g., ROCK1/2) compared to simpler pyrimidine derivatives . However, its large pyrimidoazepine core may reduce cell permeability, as seen in hypervalent second-row molecules optimized via HF/6-31G* basis sets .

Research Findings and Implications

  • Bioactivity Potential: The hybrid oxazole-oxadiazole system may dual-target inflammatory and epigenetic pathways, similar to aglaithioduline .
  • Metabolic Stability : The 5-methyl groups on both heterocycles may reduce cytochrome P450-mediated metabolism compared to unmethylated analogues.
  • Limitations : High molecular weight (>500 g/mol) and polar surface area (>120 Ų) suggest poor blood-brain barrier penetration, limiting CNS applications.

Activité Biologique

The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize and present findings on its biological activity based on diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₈N₄O₄. It features multiple heterocyclic rings that contribute to its pharmacological properties. The presence of oxadiazole and pyrimidine moieties is particularly significant due to their known biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance:

  • In vitro studies indicated that compounds with similar structures demonstrated effective inhibition against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as low as 0.21 μM for certain derivatives .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Research on related oxadiazole derivatives indicated:

  • Cytotoxic effects were observed in several cancer cell lines. For example, thiazole derivatives containing oxadiazole rings exhibited IC50 values below 10 µg/mL against Jurkat and A-431 cells .

Anticonvulsant Effects

Another area of interest is the anticonvulsant potential of compounds containing oxadiazole:

  • Picrotoxin-induced convulsion models have shown that certain oxadiazole derivatives can significantly reduce seizure activity . This suggests a mechanism involving modulation of neurotransmitter systems.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Receptor Modulation : Interactions with specific receptors such as P2X4 receptors have been noted, influencing pain pathways and potentially providing analgesic effects .
  • Cell Cycle Interference : Some derivatives disrupt cell cycle progression in cancer cells, leading to apoptosis.

Table: Summary of Biological Activities

Activity TypeModel/MethodologyFindingsReference
AntimicrobialMIC assayEffective against E. coli (0.21 μM)
AntitumorCytotoxicity assayIC50 < 10 µg/mL in cancer cells
AnticonvulsantPicrotoxin modelSignificant seizure reduction

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.